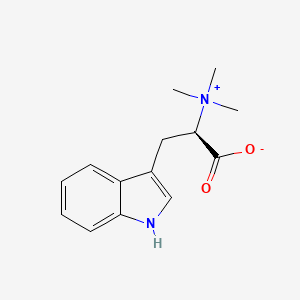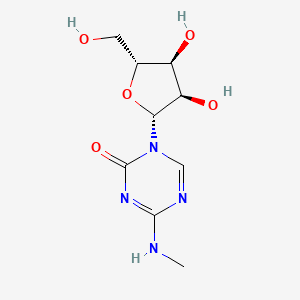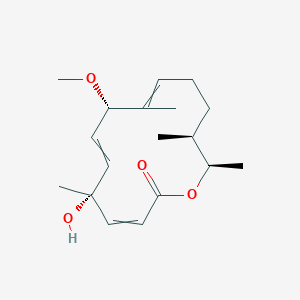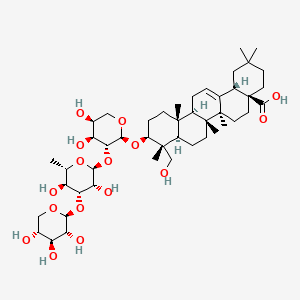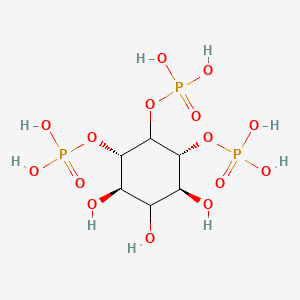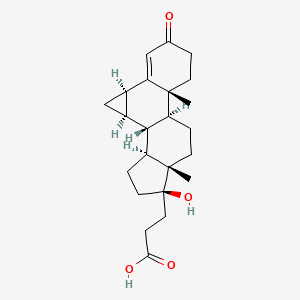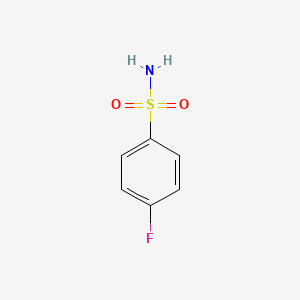
4-氟苯磺酰胺
概述
描述
Synthesis Analysis
The synthesis of 4-Fluorobenzenesulfonamide and related compounds has been extensively studied. For example, asymmetric synthesis techniques have been employed to produce enantiomerically pure 3'-fluorothalidomide, highlighting the utility of 4-Fluorobenzenesulfonamide derivatives in synthetic chemistry (Yamamoto et al., 2011).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of 4-Fluorobenzenesulfonamide derivatives. For instance, the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide demonstrate the impact of intermolecular interactions on the compound's three-dimensional architecture, highlighting the role of C—H⋯O interactions in forming complex structures (Rodrigues et al., 2015).
科学研究应用
4-Fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
安全和危害
4-Fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
未来方向
4-Fluorobenzenesulfonamide has been used to synthesize various compounds, including a potential anti-tumor drug and PI3K/mTOR dual inhibitors . It has also been exploited to functionalize rhodamines for systematic tuning of the equilibrium of spirocyclisation for high-resolution bioimaging . These applications suggest potential future directions in medicinal chemistry and bioimaging research.
作用机制
The mechanism of action of 4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various physiological effects, depending on the biological context .
Similar Compounds:
Benzenesulfonamide: Lacks the fluorine substitution, leading to different chemical properties and reactivity.
4-Chlorobenzenesulfonamide: Substituted with a chlorine atom instead of fluorine, resulting in distinct reactivity and applications.
4-Bromobenzenesulfonamide: Substituted with a bromine atom, exhibiting unique chemical behavior compared to the fluorine-substituted analogue.
Uniqueness of 4-Fluorobenzenesulfonamide: The presence of the fluorine atom in 4-fluorobenzenesulfonamide imparts unique properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound in various chemical and biological applications .
生化分析
Biochemical Properties
4-Fluorobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be used in the synthesis of 4-fluorophenylsulfonyldithiocarbimate potassium dihydrate and amino-substituted sulfanilamide derivatives . The interactions of 4-fluorobenzenesulfonamide with these biomolecules are primarily through nucleophilic substitution, where the sulfonyl group reacts with nucleophiles to form new compounds .
Cellular Effects
4-Fluorobenzenesulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antimicrobial properties, which suggests that it can affect bacterial cell function by interfering with their metabolic processes . Additionally, its potential use in anti-tumor drugs indicates that it may influence cancer cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4-fluorobenzenesulfonamide involves its interaction with biomolecules through nucleophilic substitution. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, it can form Schiff bases with aromatic aldehydes, which are known to have various biological activities . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluorobenzenesulfonamide can change over time due to its stability and degradation. Studies have shown that Schiff bases formed from 4-fluorobenzenesulfonamide and aromatic aldehydes exhibit antimicrobial activities . The stability of these compounds is crucial for their long-term effects on cellular function. Degradation of 4-fluorobenzenesulfonamide over time can lead to a decrease in its biological activity.
Dosage Effects in Animal Models
The effects of 4-fluorobenzenesulfonamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anti-tumor activities. At higher doses, it can cause toxic or adverse effects . Studies on dosage effects are essential to determine the therapeutic window and avoid potential toxicity.
Metabolic Pathways
4-Fluorobenzenesulfonamide is involved in various metabolic pathways, including those that involve nucleophilic substitution reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new compounds . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-fluorobenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 4-fluorobenzenesulfonamide is crucial for its effective use in biochemical applications.
Subcellular Localization
The subcellular localization of 4-fluorobenzenesulfonamide can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
4-Fluorobenzenesulfonyl chloride+Ammonia→4-Fluorobenzenesulfonamide+Hydrochloric acid
The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of 4-fluorobenzenesulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high yield .
化学反应分析
Types of Reactions: 4-Fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of 4-fluorobenzenesulfonamide.
属性
IUPAC Name |
4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSATHZMYYIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193195 | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-46-0 | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-fluorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLOUROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







